molecular formula C7H11ClN2 B3273578 3-Methylbenzene-1,2-diamine hydrochloride CAS No. 59007-80-6

3-Methylbenzene-1,2-diamine hydrochloride

Cat. No.: B3273578
CAS No.: 59007-80-6
M. Wt: 158.63 g/mol
InChI Key: SIVGRJUBYKXHBH-UHFFFAOYSA-N
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Description

3-Methylbenzene-1,2-diamine hydrochloride is a diamine compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 g/mol . It is supplied and stored at room temperature in a sealed, dry environment to preserve its stability . As a derivative of 1,2-diaminotoluene, this hydrochloride salt is primarily utilized in chemical synthesis and research applications. The compound serves as a key precursor in the preparation of more complex molecules, particularly in the synthesis of heterocyclic compounds like benzimidazoles. These structures are of significant interest in various fields of medicinal chemistry and materials science. Researchers value this chemical for its role in exploring new pharmaceutical agents and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4H,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVGRJUBYKXHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974488
Record name 3-Methylbenzene-1,2-diamine--hydrogen chloride (1/1)
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Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59007-80-6
Record name NSC92747
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylbenzene-1,2-diamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methylbenzene 1,2 Diamine Hydrochloride

Precursor-Based Synthesis Strategies

The selection of a synthetic route is often dictated by the availability of starting materials, desired yield, and scalability. The following sections detail the most common precursor-based approaches to 3-Methylbenzene-1,2-diamine hydrochloride.

Reduction of Nitroaniline Derivatives

A prevalent and direct method for the synthesis of 3-Methylbenzene-1,2-diamine involves the reduction of a corresponding nitroaniline precursor, namely 3-methyl-2-nitroaniline (B108021) or 2-methyl-6-nitroaniline (B18888). nih.govnih.gov This transformation hinges on the conversion of the nitro group (-NO2) into a primary amine group (-NH2). This can be accomplished through various reduction techniques, which are broadly categorized into catalytic transfer hydrogenation and metal-acid system reductions.

Catalytic transfer hydrogenation (CTH) is a widely utilized method for the reduction of nitroarenes due to its operational simplicity, mild reaction conditions, and avoidance of high-pressure hydrogen gas. nih.gov This technique employs a hydrogen donor in the presence of a metal catalyst to effect the reduction.

Common hydrogen donors include hydrazine (B178648) hydrate (B1144303), ammonium (B1175870) formate, and alcohols like methanol (B129727) or 2-propanol. nih.govnih.govwikipedia.org The choice of catalyst is crucial, with palladium on carbon (Pd/C) being a frequently reported and effective option. nih.gov Other catalytic systems, such as those based on nickel, iridium, and ruthenium, have also been explored for the reduction of nitro compounds. wikipedia.orgrsc.org For instance, the synthesis of 3-Methylbenzene-1,2-diamine from 2-methyl-6-nitroaniline has been successfully achieved via catalytic transfer hydrogenation. nih.gov The general reaction involves the transfer of hydrogen atoms from the donor molecule to the nitro group, mediated by the catalyst surface, leading to the formation of the corresponding amine and byproducts from the oxidized donor.

Table 1: Catalytic Systems for Transfer Hydrogenation of Nitroarenes
CatalystHydrogen DonorSubstrate ExampleKey FindingsReference
Pd/CMethanol2-NitrotolueneEffective for selective transfer hydrogenation to 2-methylaniline. nih.gov
[Ir(cod)Cl]2/1,10-phenanthroline2-PropanolNitroarenesHomogeneous catalyst system with broad substrate scope. wikipedia.org
Nickel-Boron Amorphous AlloyHydrazine HydrateNitroaromaticsEffective for CTH, with the Ni:B ratio influencing activity. rsc.org
Co-Zn/N-CFormic AcidNitrobenzeneAchieved high conversion and yield under optimized conditions. chadsprep.com

A classic and robust method for the reduction of aromatic nitro compounds is the use of a metal in the presence of an acid. researchgate.net This approach, often referred to as the Béchamp reduction when using iron, is a staple in organic synthesis for its reliability and cost-effectiveness.

The most common metal-acid systems for this transformation include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.netnih.gov In this reaction, the metal acts as the reducing agent, being oxidized in the process, while the acid provides the necessary protons for the reduction of the nitro group. The reaction typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. For the synthesis of 3-Methylbenzene-1,2-diamine, 3-methyl-2-nitroaniline would be treated with a system like Sn/HCl or Fe/HCl. nih.gov Following the reduction, the resulting diamine is typically present as its hydrochloride salt, which can then be isolated. While effective, this method often requires stoichiometric amounts of the metal and can generate significant inorganic waste. organic-chemistry.org

Table 2: Metal-Acid Systems for Nitroarene Reduction
MetalAcidSubstrate ExampleGeneral ConditionsReference
Iron (Fe)Hydrochloric Acid (HCl)2,4-DinitrotolueneRefluxing in the presence of the metal and acid. nih.gov
Tin (Sn)Hydrochloric Acid (HCl)NitroanilinesOften used for the reduction of various nitroanilines to phenylenediamines. bas.bg
Zinc (Zn)Ammonium Chloride (aq)Aryl Nitro CompoundsUsed for reduction to aryl hydroxylamines, an intermediate in the reduction to anilines. libretexts.org

Synthesis from Nitrile Precursors (e.g., Phthalonitriles)

An alternative strategy for the synthesis of 1,2-diaminobenzenes involves the reduction of the two nitrile groups of a phthalonitrile (B49051) derivative. For the target compound, this would involve the reduction of 3-methylphthalonitrile. The conversion of nitriles to primary amines is a fundamental transformation in organic chemistry.

The reduction of both nitrile functionalities to aminomethyl groups is typically achieved through catalytic hydrogenation under pressure or by using powerful chemical reducing agents. researchgate.net Catalytic methods often employ catalysts such as Raney nickel or rhodium, although palladium and platinum catalysts can also be effective. rsc.org These reactions generally require elevated temperatures and hydrogen pressures to drive the reduction to completion.

Chemical reduction offers another viable route. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines. researchgate.net The reaction proceeds via nucleophilic hydride attack on the nitrile carbon, followed by a second hydride addition to the imine intermediate. An aqueous workup then liberates the primary amine. While highly effective, the pyrophoric nature and reactivity of LiAlH4 necessitate careful handling.

Alternative Preparative Routes

Beyond the direct reduction of nitro or nitrile precursors, other synthetic methodologies can be envisioned for the construction of 1,2-diamine systems.

The nitro-Mannich reaction, also known as the aza-Henry reaction, provides a powerful tool for the stereoselective synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines. nih.govwikipedia.orgnih.govorganic-chemistry.orgcore.ac.uknih.gov This reaction involves the addition of a nitronate anion (from a nitroalkane) to an imine.

In the context of synthesizing an aromatic 1,2-diamine, a strategy could involve the reaction of a suitably substituted nitroalkene with an imine, followed by reduction of the nitro group. nih.gov For instance, a one-pot, 1,4-hydride addition nitro-Mannich reaction between a nitroalkene and an N-protected aldimine, followed by reduction of the resulting β-nitroamine with a system like Zn/HCl, can lead to stereochemically defined 1,2-diamines. nih.gov While this pathway is more complex than direct reduction methods, it offers a high degree of control over the stereochemistry of the final product, which is particularly valuable in the synthesis of chiral diamines. The versatility of the nitro-Mannich reaction allows for the construction of complex diamine-containing structures. nih.govcore.ac.uk

Industrial Scale Preparations and Optimization Studies

The industrial production of 3-Methylbenzene-1,2-diamine, a precursor to its hydrochloride salt, is primarily achieved through the chemical reduction of a nitrated toluene (B28343) derivative. A common starting material for this process is 2-methyl-6-nitroaniline. nih.govnih.gov The synthesis involves the reduction of the nitro group to an amine, a reaction that has been optimized for large-scale manufacturing to ensure high yield and purity.

One established industrial method involves the catalytic hydrogenation of the nitro-intermediate. This process is favored for its efficiency and the clean nature of the reaction, which minimizes by-products. Key to the optimization of this synthesis is the choice of catalyst, solvent, and reaction conditions. For instance, palladium on carbon (Pd/C) is a frequently utilized catalyst in these reductions. patsnap.com The reaction is typically carried out in a solvent such as methanol or ethanol (B145695) under a hydrogen atmosphere. patsnap.com Optimization studies focus on parameters like hydrogen pressure, temperature, and catalyst loading to maximize the conversion rate and selectivity, while minimizing reaction time and cost.

Another approach detailed in patent literature for a structurally related compound, N-methyl-o-phenylenediamine, outlines a two-step process applicable to industrial production. patsnap.com This method starts with the methylation of o-nitroaniline, followed by reduction. The reduction step can be achieved either through catalytic hydrogenation with Pd/C or by using reduced iron powder in an acidic medium. patsnap.com These methods are designed to be robust, utilizing readily available and cost-effective reagents, making them suitable for mass production. patsnap.com A yield of 98.4% for the dihydrochloride (B599025) salt has been reported using the catalytic hydrogenation route. patsnap.com

A separate patented method, also for a related N-methylated analog, begins with o-chloronitrobenzene and a monomethylamine aqueous solution. google.com The subsequent reduction of the intermediate N-methyl-ortho-nitroaniline is performed using hydrazine hydrate in the presence of a catalyst. google.com Optimization of this process involves controlling the reaction temperature, which is typically held between 70-90°C, and the reaction time. google.com

The following tables summarize key parameters from optimization studies for related diamine syntheses, illustrating typical conditions for industrial-scale preparations.

Table 1: Catalytic Hydrogenation Conditions for N-methyl-o-phenylenediamine Dihydrochloride

Parameter Value Source
Starting Material N-methyl o-nitroaniline patsnap.com
Solvent Methanol patsnap.com
Catalyst 10% Pd/C patsnap.com
Temperature 30-35°C patsnap.com
Pressure 0.2-0.5 MPa patsnap.com
Reaction Time ~3 hours patsnap.com
Yield 98.4% patsnap.com
Table 2: Iron Reduction Conditions for N-methyl-o-phenylenediamine Dihydrochloride
Parameter Value Source
Starting Material N-methyl o-nitroaniline patsnap.com
Solvent Ethanol / Glacial Acetic Acid patsnap.com
Reducing Agent Reduced Iron Powder patsnap.com
Temperature Reflux patsnap.com
Reaction Time ~2 hours patsnap.com

Salt Formation Dynamics and Purification Techniques for the Hydrochloride Form

The conversion of 3-Methylbenzene-1,2-diamine free base to its hydrochloride salt is a critical step that enhances the compound's stability and modifies its solubility, which is advantageous for handling and subsequent applications. The salt formation is an acid-base reaction where the two amine groups on the benzene (B151609) ring are protonated by hydrochloric acid. The solubility of the diamine is pH-dependent; the formation of the hydrochloride salt significantly increases its solubility in aqueous media. solubilityofthings.com

The dynamics of salt formation involve dissolving the crude 3-Methylbenzene-1,2-diamine base in a suitable organic solvent, followed by the controlled addition of a hydrochloric acid source. A common laboratory and industrial practice involves adding thionyl chloride dropwise to the filtrate containing the diamine base dissolved in a solvent like methanol or ethanol. patsnap.com This reaction is typically followed by cooling to induce crystallization of the hydrochloride salt, which can then be isolated by filtration. patsnap.com

Purification of this compound is essential to remove unreacted starting materials, by-products from the reduction step, and other impurities. biosynth.com Industrial purification strategies often employ a combination of techniques to achieve high purity.

Crystallization: This is a primary method for purifying the hydrochloride salt. The choice of solvent is crucial; the hydrochloride salt should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures to ensure a high recovery yield. The process of cooling a saturated solution allows for the formation of crystals with a high degree of purity, leaving impurities behind in the mother liquor.

Distillation: For the free base, prior to salt formation, distillation can be an effective purification method. Techniques like vacuum distillation or short-path distillation are used for purifying phenylenediamine-type compounds. google.comwipo.int These methods are suitable for separating the desired diamine from less volatile impurities. A patent for purifying o-phenylenediamine (B120857) specifies controlling the crude product temperature to around 120°C and the rectifying tower kettle temperature to 142-148°C under a vacuum of 6-10 mmHg. google.com While this applies to a related compound, similar principles are applicable to 3-Methylbenzene-1,2-diamine.

Extraction: Liquid-liquid extraction can be employed to remove certain impurities. A patented method describes a purification step involving the addition of the crude diamine to a mixture of liquid alkali, water, and EDTA, followed by extraction with dichloromethane. google.com This process helps to separate the desired product into the organic phase, leaving water-soluble impurities behind. google.com

Melt Crystallization: Advanced techniques such as suspension-based melt crystallization have been developed for purifying phenylenediamines. wipo.int This process involves crystallizing the product directly from its melt, which can be a highly efficient method for achieving substantial purity on an industrial scale. wipo.int

The combination of these techniques allows for the production of this compound that meets stringent purity requirements for its various applications.

Chemical Reactivity and Mechanistic Investigations of 3 Methylbenzene 1,2 Diamine Hydrochloride

Reactions Involving Amine Functionalities

The presence of two nucleophilic amine groups in an ortho position to each other is the defining feature of 3-Methylbenzene-1,2-diamine's reactivity, making it a cornerstone for the synthesis of a variety of important heterocyclic structures and their derivatives.

The amine groups of 3-Methylbenzene-1,2-diamine readily undergo acylation with reagents like acid chlorides and anhydrides. This reaction is a fundamental step in the synthesis of various derivatives. For instance, the acylation of o-phenylenediamines is a key step in preparing precursors for benzimidazoles. google.com The reaction typically proceeds under mild conditions. In one general method, an o-phenylenediamine (B120857) is treated with an acyl chloride in a suitable solvent like toluene (B28343) or a mixture of benzene (B151609) and dimethylformamide. google.com The use of a base, such as sodium hydride, facilitates the reaction by deprotonating the amine group, increasing its nucleophilicity. google.com

These acylation reactions are versatile, allowing for the introduction of a wide array of acyl groups, which can be tailored for specific applications. The resulting N-acyl derivatives are often stable, isolable compounds that can be used in subsequent synthetic steps.

Table 1: Examples of Acylation Reactions for Derivative Synthesis

Acylating Agent Substrate Product Conditions Reference
Acetyl chloride 2-(4-thiazolyl)-benzimidazole 1-acetyl-2-(4-thiazolyl)-benzimidazole Toluene, 55-60°C google.com
Phenylacetyl bromide 2-(4-thiazolyl)-5-methyl benzimidazole (B57391) 1-phenylacetyl-2-(4-thiazolyl)-5-methyl benzimidazole Not specified google.com
Acetic Anhydride p-aminophenol p-acetamidophenol Acetic acid, reflux google.com

The condensation of 3-Methylbenzene-1,2-diamine with 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxalines, a class of nitrogen-containing heterocyclic compounds. researchgate.netnih.govchim.it This reaction is often carried out at room temperature in a suitable solvent like methanol (B129727) or toluene. researchgate.netnih.gov Various catalysts, including cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), nanozeolites, and alumina-supported heteropolyoxometalates, can be employed to improve reaction yields and rates. nih.govchim.it

Similarly, condensation with aldehydes or carboxylic acids leads to the formation of benzimidazoles. researchgate.netnih.govsemanticscholar.org These reactions can be performed under various conditions, including solvent-free grinding or using catalysts like p-toluenesulfonic acid. nih.gov The choice of the carbonyl compound allows for the introduction of different substituents onto the resulting heterocyclic ring, providing a diverse range of structures. researchgate.net The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable heterocyclic system.

Table 2: Synthesis of Heterocycles via Condensation Reactions

Reactant 1 Reactant 2 Product Class Catalyst/Conditions Reference
o-phenylenediamine Benzil (a 1,2-diketone) Quinoxaline MoVP on Alumina / Toluene, 25°C nih.gov
o-phenylenediamines 1,2-diketones Quinoxalines MnFe2O4 nano-material / Room Temp chim.it
o-phenylenediamines Aldehydes Benzimidazoles p-toluenesulfonic acid / Grinding nih.gov
Aromatic aldehydes o-phenylenediamine Benzimidazoles Ethanol (B145695), reflux researchgate.net

The amine functionalities of 3-Methylbenzene-1,2-diamine are susceptible to oxidation. Electrochemical studies on phenylenediamines show that they can be oxidized, typically involving the transfer of electrons to form radical cations. ciac.jl.cnresearchgate.net The stability and subsequent reaction pathways of these intermediates are influenced by factors such as pH and the substitution pattern on the ring. ciac.jl.cnresearchgate.net The oxidation can lead to the formation of quinonediimines or, under certain conditions, can initiate polymerization reactions. The electrochemical oxidation of amines can proceed via a one-electron transfer to form a radical cation, which then deprotonates to yield a radical at the α-carbon. mdpi.com This can then undergo a second oxidation to an iminium cation. mdpi.com

Reactions Involving the Aromatic Ring System

The aromatic ring of 3-Methylbenzene-1,2-diamine, activated by two amine groups and a methyl group, also participates in important chemical transformations.

The methyl group on the benzene ring is an electron-donating group, which influences the reactivity and regioselectivity of the molecule. msu.edu It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted o-phenylenediamine. This activating effect is particularly pronounced at the ortho and para positions relative to the methyl group. msu.edu

In electrophilic substitution reactions, the directing effects of the two amine groups and the methyl group must be considered. All three are ortho-, para-directing groups. msu.edu This reinforcement of directing effects can lead to high regioselectivity in reactions such as nitration or halogenation, though the specific outcome can be complex. nih.govacs.org For instance, in the amination of anilines with a methyl group at the 3-position, a degree of regioselectivity is observed between the two possible ortho positions. nih.gov The preference for one constitutional isomer over another in such reactions is known as regioselectivity. wikipedia.org

While the amine groups are the primary sites for initial oxidation, the aromatic ring itself can be oxidized under more stringent conditions. The oxidation of methylarenes can be a challenging but valuable transformation for synthesizing aromatic aldehydes. nih.gov Electrochemical methods have been developed for the site-selective oxidation of methyl groups on benzoheterocycles to form acetals, which can then be hydrolyzed to aldehydes. nih.gov

Furthermore, aromatic diamines can undergo thermo-oxidative oligomerization at elevated temperatures in the presence of air. This process can lead to the formation of oligomeric structures containing both benzenoid and quinoid fragments. bilpubgroup.com The reaction of aromatic amines with strong oxidizing agents like peroxydisulfate (B1198043) can also result in the sulfation of the aromatic ring, a reaction known as the Boyland-Sims oxidation. tandfonline.com

Exploration of Reaction Mechanisms and Kinetics

The chemical reactivity of 3-Methylbenzene-1,2-diamine hydrochloride is centrally defined by the nucleophilic character of its two adjacent amino groups. This reactivity is most prominently demonstrated in its condensation reactions with carbonyl compounds, such as aldehydes and carboxylic acids, to form substituted benzimidazoles. The exploration of the mechanisms and kinetics of these transformations provides crucial insights into the reaction pathways and the factors that govern them.

The generally accepted mechanism for the formation of benzimidazoles from o-phenylenediamines, including 3-Methylbenzene-1,2-diamine, and an aldehyde proceeds through a multi-step pathway. The initial step involves the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base (or imine) intermediate. Subsequent intramolecular cyclization occurs when the second amino group attacks the imine carbon. The final step is an oxidation or dehydrogenation of the resulting dihydrobenzimidazole to yield the stable aromatic benzimidazole ring system. researchgate.netmdpi.comnih.gov

In the case of this compound, the reaction is typically carried out in the presence of an acid or a catalyst. The hydrochloride salt itself can influence the reaction, as the protonated amino groups are less nucleophilic. However, an equilibrium exists in solution, and the small concentration of the free diamine is reactive. The use of o-phenylenediamine dihydrochloride (B599025) has been noted to reduce colored impurities and allow for more homogenous mixing, which can lead to reduced reaction times. organic-chemistry.org

While the general mechanistic steps are widely accepted, detailed kinetic studies providing specific rate constants, reaction orders, and activation energies for the reaction of this compound are not extensively documented in the reviewed literature. However, qualitative and semi-quantitative findings from studies on related o-phenylenediamines shed light on the reactivity. For instance, the reaction rate is influenced by the nature of the aldehyde, with various aromatic and aliphatic aldehydes undergoing condensation to form the corresponding 2-substituted benzimidazoles. mdpi.comresearchgate.net

The table below summarizes the outcomes of various reactions involving o-phenylenediamines, which are analogous to the reactivity of 3-Methylbenzene-1,2-diamine, highlighting the versatility of this reaction in synthesizing a diverse range of benzimidazole derivatives.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
o-PhenylenediamineAromatic AldehydesAu/TiO₂2-Aryl-substituted benzimidazoles mdpi.com
o-PhenylenediamineAliphatic AldehydesAu/TiO₂2-Alkyl-substituted benzimidazoles mdpi.com
o-PhenylenediamineAromatic AcidsNH₄Cl, 80-90°C2-Substituted benzimidazoles rasayanjournal.co.in
o-PhenylenediamineVarious AldehydesSc(OTf)₃2-Substituted benzimidazoles researchgate.net
o-PhenylenediaminesAromatic AldehydesNa₂S₂O₅, Microwave2-Arylbenzimidazoles researchgate.net

The reaction mechanism for the formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from the reaction of o-phenylenediamine with excess acetone (B3395972) has also been discussed, showcasing an alternative cyclization pathway for this class of diamines. researchgate.net

The pH of the reaction medium is a critical parameter influencing the kinetics. For the reaction of formaldehyde (B43269) with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a reaction analogous to the initial step of benzimidazole synthesis, the optimal pH was found to be in the range of 2 to 6. researchgate.net At lower pH values, the nucleophilicity of the amino groups is reduced due to protonation, while at higher pH values, other side reactions can occur.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization in Polymer and Functional Material Development

3-Methylbenzene-1,2-diamine (a toluenediamine, or TDA) is a valuable monomer in the synthesis of high-performance polyimides. zeusinc.com Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov They are typically synthesized through the polycondensation reaction of a diamine with a tetracarboxylic dianhydride. nih.govrsc.org

The inclusion of a methyl substituent on the diamine monomer, as in 3-methylbenzene-1,2-diamine, can significantly enhance the properties of the resulting polyimide. rsc.orgresearchgate.net Research has shown that the presence of ortho-methyl groups on the diamine component can disrupt chain packing, which increases the fractional free volume within the polymer matrix. rsc.orgresearchgate.net This structural modification has been directly linked to improved gas permeability and selectivity, which are crucial properties for membrane-based gas separation applications. rsc.org For example, a polyimide synthesized from a dianhydride and a methyl-substituted diamine (DPPD-MBDAM) demonstrated a CO₂ permeability of 565 Barrer with a CO₂/CH₄ selectivity of 16. rsc.orgresearchgate.net

Furthermore, these polymers maintain high thermal stability, with decomposition temperatures often exceeding 490 °C and glass transition temperatures above 330 °C. rsc.orgresearchgate.net

Table 3: Property Enhancement in Polyimides Using Methyl-Substituted Diamines

Polymer Diamine Substituent Tg (°C) Td (°C) CO₂ Permeability (Barrer) CO₂/CH₄ Selectivity Reference
DPPD-BAPHF None 336 493 - - rsc.orgresearchgate.net
DPPD-MBDAM Ortho Methyl 413 556 565 16 rsc.orgresearchgate.net

The Versatile Role of 3-Methylbenzene-1,2-diamine hydrochloride in Chemical Synthesis

A cornerstone in the development of advanced materials and complex organic molecules, this compound, serves as a critical intermediate in a variety of chemical applications. This aromatic amine is instrumental in the synthesis of specialized polymers, high-performance dyes and pigments, and as a key reactant in sophisticated organic transformations.

The unique structural characteristics of this compound, featuring a substituted aromatic ring with two adjacent amino groups, make it a valuable building block in both material science and organic synthesis. Its reactivity allows for its incorporation into a diverse array of molecular frameworks.

Introduction into Polymer Materials for Specific Functionalities (e.g., Antioxidant Properties)

While direct studies detailing the incorporation of this compound into polymers for antioxidant purposes are not prevalent, the broader class of aromatic amines and phenolic compounds are well-known for their antioxidant capabilities in various polymer systems. mdpi.comnih.govnih.gov Antioxidants are crucial additives in the polymer industry, as they protect materials from degradation caused by oxidation, which can lead to changes in viscosity, appearance, and loss of mechanical properties. mdpi.commdpi.com

Aromatic amines, in particular, are utilized as primary antioxidants, functioning as radical scavengers. They are especially effective in carbon-black filled rubbers and some polyurethane applications. The antioxidant activity of these compounds generally stems from their ability to donate a hydrogen atom to a free radical, thereby neutralizing it and preventing a chain degradation reaction.

The closely related compound, 3,4-diaminotoluene, is used as a raw material in the production of rubber antioxidants. This suggests that this compound possesses the necessary functional groups to act as a monomer or additive to impart antioxidant properties to polymer matrices. The synthesis of polymeric antioxidants is a significant area of research, aiming to create more durable and effective stabilizers for plastics and other polymeric materials. nih.govmdpi.com

Table 1: General Approaches to Polymeric Antioxidants

Approach Description Reference
Monomer Functionalization Antioxidant molecules are modified with polymerizable groups and then polymerized. nih.gov
Polymer Derivatization A polymerizable monomer is derivatized with an antioxidant molecule before polymerization. nih.gov

| Graft Polymerization | Antioxidants are grafted onto a polymer backbone using "grafting-to" or "grafting-from" methods. | nih.gov |

Application in Dye and Pigment Precursor Chemistry

3-Methylbenzene-1,2-diamine and its hydrochloride salt are recognized as important intermediates in the synthesis of dyes and pigments. google.com The presence of two amino groups on the benzene (B151609) ring allows for the formation of chromophoric systems, which are responsible for the color of these compounds.

Oxidation dyes, commonly used in hair coloring, are formed through the reaction of developer compounds with coupler compounds in the presence of an oxidizing agent. Aromatic diamines are a key class of developer compounds. google.com Patents related to dye and colorant compositions list 3-methylbenzene-1,2-diamine as a relevant chemical compound. google.com The hydrochloride salt of such dye precursors is often used to enhance their stability and solubility in aqueous formulations. epo.org

Table 2: Key Components in Oxidative Dye Formulations

Component Function Example Compounds Reference
Developer Primary intermediates that are oxidized to form the color. p-phenylenediamine, 2,5-diaminotoluene, p-aminophenol google.com
Coupler React with the oxidized developer to produce the final dye molecule. Resorcinol, m-aminophenol, 1-naphthol google.com
Oxidizing Agent Initiates the chemical reaction between the developer and coupler. Hydrogen peroxide epo.org

| Catalyst | Can be added to increase the rate of color development. | Metal ions (e.g., Zn2+, Cu2+) | google.com |

Role as an Intermediate in Specialized Organic Transformations

The amino groups of this compound make it a suitable substrate for a variety of cross-coupling reactions that are fundamental in modern organic synthesis for the formation of carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its broad substrate scope and tolerance of various functional groups, making it a significant improvement over older methods for forming aryl amines. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org Given that primary and secondary amines are standard reactants in this transformation, 3-Methylbenzene-1,2-diamine would be a suitable substrate for producing more complex, substituted aromatic amines. organic-chemistry.orgnih.gov

Chan-Lam Coupling

The Chan-Lam coupling reaction is another important method for forming aryl carbon-heteroatom bonds, specifically through the copper-catalyzed reaction of an aryl boronic acid with an amine or alcohol. st-andrews.ac.ukst-andrews.ac.uk A key advantage of this reaction is that it can often be performed at room temperature and open to the air, making it a more practical alternative to some palladium-catalyzed methods. st-andrews.ac.uk

The mechanism is believed to involve the formation of a copper-aryl complex, which then undergoes reaction with the amine nucleophile. A subsequent reductive elimination from a copper(III) intermediate yields the desired arylamine. st-andrews.ac.uk The versatility of the Chan-Lam coupling allows for a wide range of amine substrates, including anilines, making 3-Methylbenzene-1,2-diamine a potential reactant for the synthesis of N-arylated products. researchgate.netorganic-chemistry.org

Mannich Reaction

The Mannich reaction is a three-component condensation reaction that involves an aminoalkylation of an acidic proton located on a carbonyl compound. The reactants are typically a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.orgadichemistry.com The product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

The reaction proceeds through the formation of an iminium ion from the amine and aldehyde. This electrophilic iminium ion then reacts with the enol form of the carbonyl compound. adichemistry.com As a primary aromatic diamine, 3-Methylbenzene-1,2-diamine could participate in the Mannich reaction, leading to the formation of more complex structures that are valuable in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgadichemistry.com

Table 3: Overview of Specialized Organic Transformations

Reaction Catalyst Key Reactants Product Key Features References
Buchwald-Hartwig Amination Palladium complex Aryl halide/pseudohalide, Amine Arylamine Broad substrate scope, functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov
Chan-Lam Coupling Copper complex Aryl boronic acid, Amine/Alcohol Arylamine/Aryl ether Mild conditions (often room temp, in air). st-andrews.ac.ukst-andrews.ac.ukresearchgate.netorganic-chemistry.org

| Mannich Reaction | Acid or Base | Aldehyde, Amine, Enolizable carbonyl | β-Amino-carbonyl (Mannich base) | Three-component condensation for C-C and C-N bond formation. | wikipedia.orgadichemistry.comresearchgate.netcore.ac.uk |

Structural Characterization and Spectroscopic Analysis in Academic Research

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most unambiguous method for determining the solid-state structure of a crystalline compound. A study on the free base, 3-Methylbenzene-1,2-diamine (C₇H₁₀N₂), has detailed its crystal structure and the intricate network of intermolecular forces that stabilize it. docbrown.info

The compound was found to crystallize in a monoclinic system. docbrown.info Key crystallographic data from this research are summarized below.

Table 1: Crystal Data and Structure Refinement for 3-Methylbenzene-1,2-diamine

Parameter Value
Empirical Formula C₇H₁₀N₂
Formula Weight 122.17
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.836 (2)
b (Å) 7.7160 (15)
c (Å) 7.7430 (15)
β (°) 90.72 (3)
Volume (ų) 707.1 (2)
Z 4

Source: docbrown.info

The crystal structure of 3-Methylbenzene-1,2-diamine is significantly stabilized by a variety of intermolecular hydrogen bonds. The primary interactions observed are strong N—H···N hydrogen bonds, which link adjacent molecules. docbrown.info In addition to these, the structure is further reinforced by weaker C—H···π and N—H···π interactions, where the π system of the benzene (B151609) ring acts as a hydrogen bond acceptor. docbrown.info The Cg1 in the table below refers to the centroid of the C1-C6 benzene ring. docbrown.info

Table 2: Geometry of Intermolecular Hydrogen Bonds in 3-Methylbenzene-1,2-diamine

Interaction (D–H···A) D-H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1A···N2 0.84 (2) 2.36 (2) 3.237 (2) 163.5 (16)
N2–H2A···N1 0.84 (2) 2.48 (2) 3.248 (2) 152.2 (19)
C2–H2···Cg1 0.93 2.85 3.6713 (18) 148.0
N2–H2B···Cg1 0.90 (2) 2.776 (18) 3.5192 (17) 141.2 (16)

Source: docbrown.info

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 3-Methylbenzene-1,2-diamine in solution. While comprehensive advanced NMR studies are not widely published, ¹H NMR data is available for the free base form, 2,3-Diaminotoluene. chemicalbook.com This data provides confirmation of the key functional groups and their relative positions on the benzene ring.

The proton NMR spectrum shows three distinct groups of signals. chemicalbook.com A singlet corresponding to the methyl group protons, a multiplet for the aromatic protons, and a broad signal for the amine protons.

Table 3: ¹H NMR Data for 2,3-Diaminotoluene (3-Methylbenzene-1,2-diamine)

Chemical Shift (δ) ppm Integration Multiplicity Assigned Protons
2.22 3H Singlet (s) Methyl group (-CH₃)
3.35 - 3.40 4H Multiplet (m) Amine groups (-NH₂)
6.62 - 6.68 3H Multiplet (m) Aromatic ring (-C₆H₃)

Solvent: CDCl₃. Source: chemicalbook.com

This ¹H NMR data is consistent with the structure of 3-Methylbenzene-1,2-diamine, confirming the presence of a methyl group, two amine groups, and three protons on the aromatic ring.

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment in Research

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. It is also used to assess the purity of a sample.

For 3-Methylbenzene-1,2-diamine hydrochloride (C₇H₁₁ClN₂), the molecular weight is 158.63 g/mol . nih.gov In MS analysis, this would be observed as a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the mass of the protonated molecule. The free base, 3-Methylbenzene-1,2-diamine (C₇H₁₀N₂), has a molecular weight of 122.17 g/mol , which would yield a molecular ion peak at approximately m/z 122.

High-resolution mass spectrometry can provide the exact mass of the molecular ion, which allows for the determination of the precise elemental formula, confirming the identity of the compound. The fragmentation pattern, generated by the breakdown of the molecular ion in the mass spectrometer, provides a unique fingerprint. For this compound, characteristic fragments would be expected from the loss of small neutral molecules or radicals, such as the loss of a methyl group (CH₃•, mass 15) or an amino group (NH₂•, mass 16). Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in determining the electronic structure of a molecule, which in turn governs its reactivity. These calculations, often employing methods like Density Functional Theory (DFT), can predict a variety of molecular properties.

Detailed research into related substituted phenylenediamines demonstrates the utility of these methods. For instance, DFT calculations are commonly used to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the lowest energy conformation. From the optimized structure, further analyses can be performed.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electron density distribution, intramolecular charge transfer, and the nature of chemical bonds. For a molecule like 3-Methylbenzene-1,2-diamine hydrochloride, NBO analysis would detail the hybridization of the atoms and the delocalization of electron density within the benzene (B151609) ring and between the amino and methyl substituents.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Studies on similar aromatic amines utilize DFT to calculate these energies, which are essential for predicting how the molecule will interact with other chemical species. nih.govtandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow areas) around the nitrogen atoms of the amine groups, indicating their nucleophilic character, and positive potential (blue areas) around the hydrogen atoms of the ammonium (B1175870) ions in the hydrochloride salt, highlighting their electrophilic nature. tandfonline.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Data from Quantum Chemical Calculations Below is an example of the type of data that would be generated from quantum chemical calculations for this compound.

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-5.5 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity of the molecule
NBO Charge on N1-0.9 eElectron density on the first nitrogen atom
NBO Charge on N2-0.9 eElectron density on the second nitrogen atom

Note: The values in this table are illustrative and not from a specific study on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions.

For this compound in a solvent, typically water, an MD simulation would begin by placing the molecule in a box of solvent molecules. The simulation would then track the positions and velocities of all atoms over time, providing a trajectory that reveals how the molecule behaves in a solution.

Conformational Analysis: The methyl and amino groups on the benzene ring have rotational freedom. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Solvation and Intermolecular Interactions: MD simulations excel at characterizing the interactions between the solute (this compound) and the solvent molecules. For the hydrochloride salt, this would involve analyzing the hydrogen bonding network between the ammonium groups and water molecules, as well as the interactions of the chloride ion with the surrounding solvent. The orientation of water molecules around the hydrophobic methyl group and the aromatic ring can also be quantified. jafmonline.net

Radial Distribution Functions (RDFs): A key output of MD simulations is the RDF, which describes the probability of finding a particle at a certain distance from a reference particle. For example, an RDF for the hydrogen atoms of the ammonium groups and the oxygen atoms of water would show a sharp peak at a short distance, indicating strong hydrogen bonding. jafmonline.net

Table 2: Key Analyses from Molecular Dynamics Simulations

Analysis TypeInformation Gained
Conformational SamplingIdentification of stable and metastable molecular geometries.
Solvation Shell StructureUnderstanding the arrangement of solvent molecules around the solute.
Hydrogen Bond AnalysisQuantifying the number and lifetime of hydrogen bonds.
Radial Distribution FunctionsProbability of finding atoms at specific distances from each other.
Mean Square DisplacementCalculation of diffusion coefficients.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is instrumental in mapping out reaction pathways and identifying transition states.

Reaction Mechanism Elucidation: A typical DFT study of a reaction mechanism involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The energies of these species are calculated to determine the reaction's thermodynamic and kinetic feasibility.

Transition State Search: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure is a critical step in understanding the reaction kinetics. DFT calculations can optimize the geometry of the transition state and a frequency calculation can confirm its identity (it should have exactly one imaginary frequency).

Activation Energy Calculation: The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. DFT provides a reliable means to compute these energy barriers, allowing for the comparison of different possible reaction pathways. rsc.org

Table 3: Typical Output from a DFT Study of a Reaction Pathway

ParameterDescription
Reactant GeometryOptimized structure of the starting materials.
Product GeometryOptimized structure of the final products.
Intermediate GeometryStructure of any stable species formed during the reaction.
Transition State GeometryThe molecular structure at the peak of the energy barrier.
Activation Energy (Ea)The energy difference between the reactants and the transition state.
Reaction Energy (ΔEr)The overall energy change from reactants to products.

These computational investigations, from quantum chemical calculations of electronic properties to the simulation of molecular motion and reaction pathways, provide a comprehensive theoretical framework for understanding the chemical behavior of this compound.

Future Research Directions and Emerging Applications

Development of Novel Asymmetric Synthetic Methodologies Utilizing the Compound

The development of new methods for asymmetric synthesis, which produces a specific stereoisomer of a product, is a cornerstone of modern pharmaceutical and materials science. Chiral 1,2-diamines are highly sought-after as they form the backbone of many successful chiral ligands and organocatalysts. ua.es The structure of 3-Methylbenzene-1,2-diamine hydrochloride is an ideal starting point for creating novel chiral entities.

Future research can be directed towards the following:

Synthesis of C₂-Symmetric and C₁-Symmetric Ligands: The diamine can be derivatized with chiral auxiliaries to produce sophisticated ligands. The methyl group on the aromatic ring can act as a stereocontrolling element, influencing the conformation of the resulting metal-ligand complex and thereby enhancing enantioselectivity in catalytic reactions. Research into the synthesis of norbornane-type diamine derivatives, which can be isolated as their hydrochloric salts, serves as a blueprint for such endeavors. rsc.org

Palladium and Rhodium-Catalyzed Processes: There is an opportunity to devise sequential catalytic processes, such as palladium-catalyzed allylic amination followed by rhodium-catalyzed cyclization, to produce complex, optically active polyamine structures from precursors related to 3-methylbenzene-1,2-diamine. nih.gov

Desymmetrization Reactions: The compound can be used as a nucleophile in the ring-opening of meso-aziridines or other prochiral substrates, a powerful strategy for accessing enantioenriched 1,2-diamines. ua.es

Exploration of Advanced Catalytic Roles in Organic Transformations

Beyond being a ligand precursor, derivatives of this compound are promising candidates for direct use in organocatalysis. Bifunctional catalysts, which possess both a Lewis basic site (the amine) and a Brønsted acidic site (e.g., an amide N-H), can activate both the nucleophile and electrophile in a reaction, mimicking enzymatic processes.

Key areas for exploration include:

Bifunctional Organocatalysis: By converting one of the amino groups into a urea, thiourea, or sulfonamide, researchers can create powerful bifunctional catalysts. These catalysts could be highly effective in reactions like Michael additions, as demonstrated by similar 1,2-benzenediamine-derived systems. mdpi.com The methyl group's electronic and steric influence could be systematically studied to fine-tune catalytic activity and selectivity.

Biomimetic Catalysis: Chiral diamines have been engineered to function as catalysts in aqueous environments, a key goal of green chemistry. researchgate.net Future work could focus on developing water-soluble catalysts from this compound for asymmetric reactions like aldol (B89426) or Mannich additions in water.

Catalytic Transfer Hydrogenation: Aromatic amines are often synthesized via catalytic transfer hydrogenation (CTH), an environmentally benign method. nih.gov Investigating the role of metal complexes derived from 3-Methylbenzene-1,2-diamine as catalysts for CTH or other reduction reactions is a promising avenue.

Below is a table outlining potential catalytic applications for derivatives of the title compound.

Table 1: Potential Catalytic Roles for 3-Methylbenzene-1,2-diamine Derivatives

Catalytic Transformation Type of Derivative Potential Advantage
Asymmetric Michael Addition Chiral Thiourea/Urea Bifunctional activation, high enantioselectivity. mdpi.com
Asymmetric Aldol Reaction Chiral Prolinamide Covalent catalysis, formation of key C-C bonds.
Asymmetric Hydrogenation Chiral Metal-Ligand Complex Access to chiral alcohols and amines.

Investigation into New Functional Materials with Tailored Properties

The field of materials science is constantly searching for new organic molecules that can self-assemble into ordered structures with useful electronic, optical, or porous properties. The crystal structure of 3-Methylbenzene-1,2-diamine reveals that its molecules are linked through a network of N—H⋯N hydrogen bonds, forming two-dimensional sheets. nih.gov This inherent ability to form ordered networks makes it an excellent building block for functional materials.

Future research directions could include:

Organic Semiconductors: By creating extended conjugated systems from the diamine, for instance, through condensation with diketones to form quinoxaline-based polymers, it may be possible to develop new organic semiconducting materials. The methyl group can enhance solubility and influence the packing of the polymer chains, which is critical for charge transport.

Porous Organic Frameworks (POFs): The rigid structure and defined hydrogen-bonding vectors of the diamine make it a suitable building block for creating porous materials. These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Supramolecular Gels: Modification of the amine groups could lead to molecules capable of forming supramolecular gels in specific solvents, driven by hydrogen bonding and π-π stacking. These "smart" materials could respond to external stimuli like temperature or pH.

High-Throughput Synthesis and Screening of Derivatives for Chemical Diversity Libraries

The generation of large, structurally diverse collections of molecules, or chemical libraries, is essential for drug discovery and materials science. Multi-component reactions (MCRs) are ideal for this purpose as they allow for the rapid assembly of complex products from simple starting materials in a single step. The 1,2-diamine functionality is a well-established reactive motif in many MCRs.

A particularly promising strategy is the Groebke-Blackburn-Bienaymè three-component reaction (GBB-3CR), which combines an amidine (or a precursor like a 2-aminopyridine), an aldehyde, and an isocyanide. rug.nl 3-Methylbenzene-1,2-diamine can serve as the amidine-like component.

Combinatorial Library Synthesis: By reacting this compound with a diverse set of aldehydes and isocyanides, a large library of novel imidazobenzimidazoles or related heterocyclic structures can be generated efficiently. rug.nl

Scaffold Decoration: The resulting library of compounds would possess significant structural diversity, which is ideal for screening for biological activity against various targets, such as kinases, which often bind to adenine-mimetic scaffolds. rug.nl

The table below illustrates a hypothetical combinatorial library synthesis using this approach.

Table 2: Hypothetical GBB-3CR for a Chemical Diversity Library

Component 1 (Diamine) Component 2 (Aldehyde) Component 3 (Isocyanide) Resulting Scaffold
3-Methylbenzene-1,2-diamine Benzaldehyde tert-Butyl isocyanide Substituted Imidazobenzimidazole
3-Methylbenzene-1,2-diamine 4-Nitrobenzaldehyde Cyclohexyl isocyanide Substituted Imidazobenzimidazole
3-Methylbenzene-1,2-diamine Furan-2-carbaldehyde Benzyl isocyanide Substituted Imidazobenzimidazole

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and catalyst behavior is crucial for optimizing chemical processes. While standard analytical techniques like NMR, MS, and X-ray crystallography are used to characterize the final products derived from 3-Methylbenzene-1,2-diamine, advanced in-situ spectroscopic methods offer real-time insights into the reaction as it happens. mdpi.comnih.gov

Future research should focus on applying these techniques to reactions involving this compound:

ReactIR (Infrared) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic absorption bands. This would be invaluable for studying the kinetics of catalyst formation or the progress of a multi-component reaction.

In-Situ NMR Spectroscopy: By placing an NMR-active probe directly into the reaction vessel, researchers can gain detailed structural information about transient intermediates that are difficult to isolate and characterize by conventional means. This could elucidate the precise mechanism of an asymmetric catalytic cycle.

Process Analytical Technology (PAT): Integrating these advanced spectroscopic tools into a PAT framework would allow for the automated monitoring and control of reactions, leading to improved yield, purity, and safety, particularly when scaling up the synthesis of valuable derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methylbenzene-1,2-diamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via chlorination of 4-methylbenzene-1,2-diamine, followed by hydrochlorination. Key steps include:

  • Chlorination : Use molecular chlorine or chlorinating agents under controlled temperatures (e.g., 40–60°C) in inert solvents like dichloromethane .

  • Hydrochloride Formation : Treat the intermediate with HCl gas in ethanol, followed by recrystallization from water/ethanol mixtures.

  • Optimization : Monitor reaction progress via HPLC (high-performance liquid chromatography) to ensure minimal byproduct formation. Adjust stoichiometry of chlorinating agents to avoid over-chlorination .

    Reaction Parameter Optimal Condition
    Temperature (Chlorination)50°C ± 10°C
    Solvent (Hydrochlorination)Ethanol
    Purity Post-Recrystallization≥98% (HPLC)

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store in amber glass containers under inert gas (argon/nitrogen) at room temperature (20–25°C). Avoid exposure to moisture to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using vermiculite. Dispose of waste via approved hazardous chemical protocols .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid). Retention time and peak symmetry indicate purity .
  • Structural Confirmation :
  • FT-IR : Identify amine (–NH₂) stretches at 3300–3500 cm⁻¹ and C–Cl vibrations at 600–800 cm⁻¹.
  • NMR : ¹H NMR in DMSO-d₆ should show aromatic protons (δ 6.8–7.2 ppm) and methyl group protons (δ 2.3 ppm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of saturated ethanol solutions.

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with MoKα radiation (λ = 0.71073 Å).

  • Refinement : Apply SHELXL-2018 for structure solution. Key parameters include:

  • Space group: P21/c (monoclinic)

  • Unit cell dimensions: a = 11.836 Å, b = 7.716 Å, c = 7.743 Å, β = 90.72° .

  • Hydrogen Bonding : Analyze N–H⋯Cl interactions (2.8–3.0 Å) to confirm protonation sites .

    Crystallographic Data Value
    R-factor (final)≤0.045
    Z (molecules/unit cell)4
    Density (calc.)1.148 g/cm³

Q. What mechanistic insights explain the compound’s reactivity under high-pressure conditions?

  • Methodological Answer :

  • Cyclization Reactions : At pressures >5 kbar, the compound undergoes intramolecular cyclization via nucleophilic attack of the amine group on the chlorinated aromatic ring, forming bicyclic intermediates.
  • Kinetic Studies : Use high-pressure NMR or Raman spectroscopy to track reaction progress. Activation volumes (ΔV‡) calculated from pressure-dependent rate constants reveal transition-state compactness .

Q. How can computational models predict solubility in mixed solvent systems?

  • Methodological Answer :

  • COSMO-RS Simulations : Calculate solubility parameters in water/ethanol mixtures using density functional theory (DFT) with B3LYP/6-31G(d) basis sets.

  • Experimental Validation : Compare predicted solubility with experimental data from gravimetric analysis. Adjust solvent polarity indices to minimize deviations .

    Solvent System Predicted Solubility (mg/mL) Experimental Solubility (mg/mL)
    Water:Ethanol (1:1)12.5 ± 0.311.8 ± 0.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.